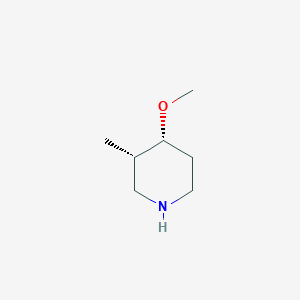

(3S,4R)-4-Methoxy-3-methyl-piperidine

Description

BenchChem offers high-quality (3S,4R)-4-Methoxy-3-methyl-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-4-Methoxy-3-methyl-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4R)-4-methoxy-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANZRNIJJWLDGA-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC[C@H]1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Exploitation of the 3,4-Disubstituted Piperidine Scaffold in Medicinal Chemistry

This technical guide details the medicinal chemistry, synthetic strategies, and pharmacological applications of 3,4-disubstituted piperidines.

Executive Summary

The 3,4-disubstituted piperidine ring represents a "privileged scaffold" in modern drug discovery, offering a distinct stereochemical advantage over its 4-monosubstituted or 4,4-disubstituted counterparts. Unlike the achiral 4-substituted piperidines, the 3,4-substitution pattern introduces two contiguous stereocenters, breaking the molecular plane of symmetry and enabling precise vectorization of substituents into specific hydrophobic or polar pockets within a binding site. This guide analyzes the conformational dynamics, synthetic methodologies, and critical structure-activity relationships (SAR) that make this scaffold a cornerstone in the development of SSRIs, renin inhibitors, and CCR2 antagonists.

Part 1: The Stereochemical Imperative & Conformational Analysis

Breaking Symmetry

The primary value of the 3,4-disubstituted piperidine lies in its ability to access defined 3D space.

-

4-Substituted Piperidine: Achiral plane of symmetry; limited to exploring depth along the N-C4 axis.

-

3,4-Disubstituted Piperidine: Chiral (enantiomeric pairs); vectors at C3 and C4 can be oriented cis or trans, allowing for the "locking" of pharmacophores in specific spatial arrangements (e.g., matching the dihedral angle of a neurotransmitter).

Conformational Dynamics (The Chair Flip)

The piperidine ring predominantly exists in a chair conformation. The relative stability of isomers is dictated by 1,3-diaxial interactions and A-values (free energy difference between axial and equatorial conformers).

-

Trans-Isomer (Thermodynamic):

-

Typically the most stable form when both substituents are equatorial (

). -

Energy Profile: Minimizes 1,3-diaxial strain.

-

Example: Paroxetine (C3 and C4 substituents are both equatorial in the bioactive conformation).

-

-

Cis-Isomer (Kinetic):

-

One substituent is axial, one is equatorial (

or -

Energy Profile: Higher energy due to gauche interactions and 1,3-diaxial strain from the axial group.

-

Utility: Essential when the target binding pocket requires a "compact" or "folded" ligand shape (e.g., certain CCR2 antagonists).

-

Table 1: Conformational Preferences of 3,4-Disubstituted Piperidines

| Isomer | Conformation | Stability ( | Key Steric Interaction |

| Trans | Diequatorial ( | Most Stable (0.0 kcal/mol) | Minimal (Gauche only between C3-C4) |

| Trans | Diaxial ( | Highly Unstable (> +2.5 kcal/mol) | Severe 1,3-diaxial (C2/C6 protons) |

| Cis | Axial-Equatorial ( | Intermediate (+1.0 - 1.8 kcal/mol) | 1,3-diaxial (one substituent) |

Part 2: Synthetic Architectures

Accessing this scaffold requires stereocontrolled synthesis. We categorize methodologies into "Classical" (Reduction) and "Modern" (Asymmetric Functionalization).

Route A: Pyridine Reduction & Epimerization (Classical)

This route is scalable but often yields mixtures requiring resolution.

-

Reduction: Catalytic hydrogenation of 3,4-disubstituted pyridines (e.g., using PtO₂/H₂).

-

Outcome: Predominantly yields the cis -isomer (kinetic product) due to hydrogen delivery from the less hindered face.

-

-

Epimerization: Treatment with base (e.g., KOtBu) allows equilibration to the thermodynamic trans -isomer via the enolate intermediate.

-

Resolution: Classical resolution with chiral acids (e.g., L(+)-tartaric acid) separates enantiomers.

Route B: Asymmetric C-H Functionalization (Modern)

Direct, enantioselective access to the scaffold without resolution.

-

Mechanism: Pd-catalyzed C-H arylation using a directing group (e.g., aminoquinoline) at C3.

-

Advantage: High atom economy; allows late-stage diversification of the C4-aryl moiety.

Route C: Desymmetrization of Glutarimides

-

Mechanism: Reduction of 3-substituted glutarimides (piperidine-2,6-diones) followed by functionalization.

-

Utility: Excellent for accessing cis-3,4-disubstituted systems utilized in chemokine receptor antagonists.[1]

Part 3: Case Studies in Drug Discovery

Case Study 1: Paroxetine (SSRI)

-

Therapeutic Area: Depression, Anxiety.[2]

-

Structure: Trans-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine.

-

SAR Logic:

-

The trans configuration is critical. It orients the bulky aryl ether (C3) and the fluorophenyl (C4) in an extended, diequatorial conformation that mimics the bioactive conformation of serotonin but with higher metabolic stability and selectivity for SERT (Serotonin Transporter).

-

The piperidine nitrogen must be secondary (or small alkyl) to maintain ionic interaction with Asp98 in the transporter.

-

Case Study 2: Renin Inhibitors

-

Therapeutic Area: Hypertension (Cardiovascular).

-

Target: Renin (Aspartyl protease).

-

Lead Series: Trans-3,4-diarylpiperidines.

-

Mechanism: The piperidine ring acts as a rigid spacer. The C3 and C4 substituents project into the S1 and S3 hydrophobic pockets of the enzyme. The rigid trans scaffold prevents the "collapse" of the hydrophobic groups, maintaining high affinity (

nM).

Case Study 3: CCR2 Antagonists

-

Therapeutic Area: Inflammation, Neuropathic Pain.

-

Target: CCR2 (Chemokine Receptor).[1]

-

Contrast: Unlike Paroxetine, the cis arrangement was found to be optimal here. The axial substituent at C3 directs a polar group towards a specific residue (Glu291) in the transmembrane bundle, while the equatorial C4 group anchors the molecule in the hydrophobic pocket.

Part 4: Experimental Protocols

Protocol 1: Synthesis of trans-4-(4-Fluorophenyl)-3-hydroxymethylpiperidine (Paroxetine Intermediate)

This protocol utilizes the "Reduction-Epimerization" strategy.

Reagents: 4-(4-Fluorophenyl)pyridine-3-carbaldehyde, PtO₂, H₂, NaBH₄, KOtBu.

-

Hydrogenation (Kinetic Phase):

-

Charge a high-pressure reactor with 4-(4-fluorophenyl)pyridine-3-carbaldehyde (10 mmol) and MeOH (50 mL).

-

Add PtO₂ (5 mol%).

-

Stir under H₂ (50 psi) at 25°C for 12 hours.

-

Result: Mixture of cis-piperidine methanol and aldehyde.

-

-

Reduction of Aldehyde:

-

Filter catalyst. Add NaBH₄ (1.5 eq) at 0°C to reduce any remaining aldehyde to the alcohol.

-

Isolate crude cis-enriched piperidine methanol.

-

-

Epimerization (Thermodynamic Phase):

-

Dissolve crude in dry THF. Add KOtBu (2.0 eq).

-

Reflux for 24 hours. The cis-isomer converts to the trans-isomer (diequatorial).

-

Quench with NH₄Cl(aq), extract with DCM.

-

-

Purification:

-

Recrystallize from EtOAc/Hexanes to obtain pure trans-isomer.

-

Validation: ¹H NMR should show large coupling constants (

Hz) for the H3-H4 diaxial protons.

-

Protocol 2: General Procedure for N-Alkylation of 3,4-Disubstituted Piperidines

Standard protocol for library generation.

-

Dissolve the 3,4-disubstituted piperidine (1.0 eq) in DMF.

-

Add K₂CO₃ (3.0 eq) and the appropriate alkyl halide (1.1 eq).

-

Heat to 60°C for 4-12 hours (monitor by LCMS).

-

Dilute with water, extract with EtOAc.

-

Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Part 5: Visualization & Logic

Synthetic Logic Flow (Paroxetine)

The following diagram illustrates the critical decision points in the synthesis of Paroxetine, highlighting the stereochemical control.

Caption: Stereocontrolled synthesis of Paroxetine transitioning from kinetic cis-product to thermodynamic trans-scaffold.

SAR Decision Tree for 3,4-Scaffold

This diagram guides the medicinal chemist in optimizing the scaffold based on biological feedback.

Caption: SAR optimization workflow based on NMR coupling constants and binding pocket topology.

References

-

Amat, M., et al. (2000). Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. Journal of Organic Chemistry. Link

-

Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology.[5] (Contextualizing SSRI mechanism). Link

-

Cody, W. L., et al. (2005). The discovery and preparation of disubstituted novel amino-aryl-piperidine-based renin inhibitors. Bioorganic & Medicinal Chemistry.[1][5][6][7] Link

-

Liao, Y., et al. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1][6] Link

-

Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine Derivatives. Zeitschrift für Naturforschung B. Link

Sources

- 1. Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists | RTI [rti.org]

- 3. Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Picenadol - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of (3S,4R)-Disubstituted Piperidine Derivatives as Neurokinin 1 (NK1) Receptor Antagonists

An In-Depth Technical Guide

Abstract

The piperidine ring is a quintessential privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal starting point for designing potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs). This guide provides an in-depth exploration of the structure-activity relationships (SAR) for a series of (3S,4R)-disubstituted piperidine derivatives designed as antagonists for the Neurokinin 1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV), depression, and pain.

This document moves beyond a mere listing of observations to explain the causal reasoning behind molecular design choices. We will dissect the synthesis, biological evaluation workflow, and the nuanced effects of structural modifications at each key position of the piperidine scaffold. All protocols are presented as self-validating systems, and key mechanistic claims are grounded in authoritative references.

The (3S,4R)-Piperidine Scaffold: A Chiral Foundation for NK1 Antagonism

The selection of a specific stereochemical configuration is a critical decision in drug design. For piperidine-based NK1 antagonists, the relative orientation of substituents at the C3 and C4 positions profoundly impacts binding affinity and selectivity.[1] The (3S,4R) configuration serves as a rigidifying element that pre-organizes the key pharmacophoric features into a conformation that is complementary to the NK1 receptor binding pocket.

General Synthetic Strategy

The asymmetric synthesis of the (3S,4R)-piperidine core is paramount. A common approach involves the hydrogenation of a substituted pyridine precursor, followed by chiral resolution or asymmetric synthesis to establish the desired stereocenters. The following workflow outlines a conceptual pathway for accessing the core scaffold, which serves as the foundation for subsequent SAR studies.[2]

Caption: Conceptual workflow for the synthesis of the chiral (3S,4R)-piperidine core.

Structure-Activity Relationship Exploration

Our SAR exploration begins with a lead compound and systematically investigates modifications around the piperidine core. The primary endpoints for this analysis are binding affinity (Ki) at the human NK1 receptor and functional antagonism (IC50) in a cell-based assay.

R¹ Position: The N-Acyl/Alkyl Group and its Impact on Potency

The nitrogen atom of the piperidine ring is a key interaction point, often forming an ionic bond with an acidic residue (e.g., Aspartate) in the receptor binding pocket.[3] Modification at this position is a classic strategy to modulate basicity, introduce new interactions, and improve pharmacokinetic properties.

Initial studies often begin with an N-methyl group due to its straightforward synthesis and minimal steric bulk. However, replacing the N-methyl group with larger or more complex moieties can probe the dimensions of the binding pocket. As shown in Table 1, extending the N-alkyl chain or introducing an acyl group can have varied effects. For instance, the introduction of a benzoyl group can provide additional π-stacking interactions, significantly enhancing potency.[4]

R² Position: The C3-Methyl Group as a Conformational Anchor

The C3-methyl group in the (3S,4R) configuration plays a crucial role as a conformational anchor. It introduces steric hindrance that disfavors certain ring conformations, effectively locking the C4-substituent into a pseudo-equatorial position optimal for receptor engagement. This "magic methyl" effect, where a single methyl group dramatically increases potency, is a known phenomenon in medicinal chemistry, often by reducing the entropic penalty of binding.[5] Removing this group or changing its stereochemistry typically leads to a significant loss of activity, highlighting its importance.

R³ Position: The C4-Methoxy Group and the Power of Bioisosteric Replacement

The C4-methoxy group serves as a hydrogen bond acceptor and can interact with polar residues in the NK1 receptor. However, methoxy groups, particularly on aromatic rings, are often sites of metabolic oxidation (O-demethylation) by cytochrome P450 enzymes, leading to poor pharmacokinetic profiles.[6]

To address this liability, the principle of bioisosteric replacement is employed. Fluorine is an excellent bioisostere for a methoxy group; it is of similar size, can act as a weak hydrogen bond acceptor, and its introduction can block metabolic pathways.[6][7] Replacing the methoxy group with a fluorine atom or a difluoro/trifluoro-methoxy group is a key strategy to enhance metabolic stability while retaining or even improving potency. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism.[7]

The C4-Aryl Group: Probing the Hydrophobic Pocket

A substituted phenyl ring at the C4 position is a common feature of potent NK1 antagonists. This group is believed to engage in hydrophobic and π-π stacking interactions within a deep pocket of the receptor. The substitution pattern on this ring is critical for fine-tuning potency and selectivity. Typically, electron-withdrawing groups such as chlorine or fluorine at the 3- and 4-positions of the phenyl ring are favorable.[4]

In Vitro Biological Evaluation: A Validating Workflow

To establish a reliable SAR, a robust and reproducible biological evaluation cascade is essential. The following workflow details the primary and secondary assays used to profile the synthesized compounds.

Caption: Experimental workflow for the biological evaluation of NK1 receptor antagonists.

Experimental Protocol: NK1 Receptor Binding Assay

This assay quantifies the affinity of a test compound for the NK1 receptor by measuring its ability to displace a known high-affinity radioligand.

-

Objective: To determine the inhibitory constant (Ki) of test compounds.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human NK1 receptor.

-

[³H]-Substance P (Radioligand).

-

Non-labeled Substance P (for non-specific binding determination).

-

Test compounds dissolved in DMSO.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation vials and cocktail.

-

-

Procedure:

-

Prepare serial dilutions of test compounds in assay buffer.

-

In a 96-well plate, add cell membranes, [³H]-Substance P, and either test compound, buffer (for total binding), or excess non-labeled Substance P (for non-specific binding).

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

-

Allow filter mats to dry, then place them in scintillation vials with a scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding and determine the IC50 value for each compound using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation.

-

Experimental Protocol: Functional Antagonism (Calcium Flux Assay)

This assay measures the ability of a compound to function as an antagonist by blocking the downstream signaling (calcium release) induced by the native ligand, Substance P.

-

Objective: To determine the functional inhibitory concentration (IC50) of test compounds.

-

Materials:

-

HEK293 cells stably expressing the human NK1 receptor.

-

Fluo-4 AM or similar calcium-sensitive fluorescent dye.

-

Substance P (Agonist).

-

Test compounds.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Procedure:

-

Plate NK1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Wash cells to remove excess dye.

-

Add serial dilutions of the test compounds (antagonists) and incubate for 15-30 minutes.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Add a pre-determined concentration of Substance P (agonist) to all wells to stimulate the receptor.

-

Measure the resulting change in fluorescence, which corresponds to intracellular calcium concentration.

-

Plot the inhibition of the calcium signal against the antagonist concentration to determine the IC50 value.

-

Data Summary and Mechanistic Interpretation

The data generated from the described assays allow for the construction of a comprehensive SAR table, which guides the iterative process of drug design.

Table 1: SAR of (3S,4R)-Piperidine Derivatives at the Human NK1 Receptor

| Compound ID | R¹ (N-substituent) | R³ (C4-substituent) | C4-Aryl Substituent | hNK1 Binding Ki (nM) | hNK1 Functional IC50 (nM) |

| 1a (Lead) | -CH₃ | -OCH₃ | 3,4-dichloro | 15.2 | 25.8 |

| 1b | -H | -OCH₃ | 3,4-dichloro | 150.5 | 210.1 |

| 1c | -C(O)Ph | -OCH₃ | 3,4-dichloro | 1.8 | 3.5 |

| 2a | -CH₃ | -F | 3,4-dichloro | 12.5 | 21.0 |

| 2b | -CH₃ | -F | 4-fluoro | 28.9 | 45.3 |

| 2c | -CH₃ | -F | 3-chloro, 4-methyl | 8.7 | 15.1 |

| 3a | -C(O)Ph | -F | 3,4-dichloro | 0.9 | 1.7 |

Data are representative and compiled based on general principles of NK1 antagonist SAR.

The results in Table 1 illustrate key SAR trends:

-

N-Substitution: N-demethylation (1b vs 1a) is detrimental, while N-acylation with a benzoyl group (1c vs 1a) dramatically increases potency, likely through favorable interactions in the binding pocket.[4]

-

Bioisosteric Replacement: Replacing the metabolically labile C4-methoxy group with a fluorine atom (2a vs 1a) maintains high potency, suggesting it is a successful substitution to improve potential drug-like properties.

-

Aryl Substitution: The electronic nature of the C4-aryl substituent is critical. A combination of electron-withdrawing (Cl) and weakly donating (CH₃) groups (2c) can be more potent than two strongly withdrawing groups (2a).

-

Synergy: The combination of optimal groups at each position (compound 3a) leads to a highly potent NK1 antagonist with sub-nanomolar binding affinity.

Caption: Summary of key structure-activity relationships for the piperidine core.

Conclusion

The systematic exploration of the (3S,4R)-disubstituted piperidine scaffold has revealed critical structural requirements for potent NK1 receptor antagonism. The stereochemistry of the core, the nature of the N-substituent, the conformational role of the C3-methyl group, and the electronic properties of the C4-aryl ring all contribute significantly to binding affinity and functional activity. Furthermore, strategic bioisosteric replacement of metabolically vulnerable moieties, such as the C4-methoxy group, is a vital strategy for developing compounds with improved drug-like properties. The insights gained from this SAR study provide a robust framework for the design of next-generation NK1 receptor antagonists with potential therapeutic applications.

References

- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. (2025). BenchChem.

-

SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (2002). PubMed. [Link]

-

Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). PMC. [Link]

-

Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (2023). ResearchGate. [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. [Link]

-

Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines. (1998). PubMed. [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

Technical Guide: Therapeutic Potential & Synthetic Engineering of Chiral 4-Methoxy-3-Methyl-Piperidine Scaffolds

This technical guide details the structural pharmacology, synthetic engineering, and therapeutic applications of the 4-methoxy-3-methyl-piperidine scaffold.

Executive Summary

The 4-methoxy-3-methyl-piperidine moiety has emerged as a high-value "privileged scaffold" in modern drug discovery, particularly for targeting G-protein coupled receptors (GPCRs) like C5aR and challenging intracellular targets such as KRAS mutants . Unlike simple piperidines, this 3,4-disubstituted core leverages the "Magic Methyl" effect and a specific methoxy hydrogen-bond acceptor to restrict conformational entropy, thereby enhancing binding affinity and metabolic stability. This guide provides a rigorous analysis of its stereochemical synthesis, conformational dynamics, and application in next-generation oncology and immunology therapeutics.

Structural Pharmacology: The "Conformational Lock"

The therapeutic potency of this scaffold stems from its ability to pre-organize the piperidine ring into a bioactive conformation, minimizing the entropic penalty upon protein binding.

Stereochemical & Conformational Dynamics

The 3-methyl and 4-methoxy substituents create two chiral centers, resulting in four possible stereoisomers. The relative configuration (cis vs. trans) dictates the preferred ring pucker.

-

The Cis-Lock: In the cis-configuration (e.g., 3S,4R), the 3-methyl group often adopts an equatorial position to avoid 1,3-diaxial strain, forcing the 4-methoxy group into an axial or equatorial orientation depending on the specific salt bridge requirements of the target pocket.

-

The Methoxy Anchor: The 4-methoxy group serves as a critical H-bond acceptor (e.g., interacting with Serine or Threonine residues in the binding pocket) while simultaneously increasing lipophilicity compared to a hydroxyl group, improving blood-brain barrier (BBB) permeability.

The "Magic Methyl" Effect

The addition of the C3-methyl group typically boosts potency by 10-100 fold compared to the des-methyl analog. This is attributed to:

-

Desolvation: Filling a hydrophobic sub-pocket (e.g., in KRAS G12D).

-

Rigidification: Increasing the rotational energy barrier of the piperidine ring, locking it into the "active" chair form.

Figure 1: Conformational restriction logic. The 3,4-substitution pattern reduces the entropic cost of binding.

Synthetic Engineering: Asymmetric Protocols

The synthesis of this scaffold requires high diastereoselectivity. The following protocol describes the synthesis of the (3S,4S)-4-methoxy-3-methyl-piperidine core, a key intermediate for C5aR antagonists.

Core Synthesis Protocol (Self-Validating)

Objective: Stereoselective methylation of a chiral diol precursor.

Reagents:

-

Precursor: (3S,4S)-benzyl 3-hydroxy-4-methylpiperidine-1-carboxylate (or related diol/protected forms)

-

Alkylating Agent: Methyl Iodide (MeI)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with (3S,4S)-benzyl 3-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration) under Nitrogen atmosphere.

-

Deprotonation: Cool the solution to 0°C. Add NaH (1.5 eq) portion-wise over 20 minutes to control hydrogen evolution. Critical Checkpoint: Ensure bubbling ceases before proceeding to ensure complete alkoxide formation.

-

Methylation: Add MeI (1.5 eq) dropwise via syringe pump to maintain internal temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

-

Quench & Workup: Cool to 0°C. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF.

-

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Validation Parameters:

-

¹H-NMR (500 MHz, CDCl₃): Look for the methoxy singlet at δ ~3.35 ppm. Verify the coupling constant (

) between H3 and H4 to confirm retention of stereochemistry (

Figure 2: Synthetic workflow for the O-methylation of the chiral piperidine core.

Therapeutic Applications

KRAS Mutant Inhibitors (Oncology)

Recent patent literature (2024) highlights the 4-methoxy-3-methyl-piperidine scaffold as a crucial component in non-covalent inhibitors of KRAS G12D and G12C .

-

Mechanism: The scaffold occupies the Switch II pocket of the mutant KRAS protein. The 3-methyl group provides a hydrophobic anchor, while the 4-methoxy group interacts with the backbone of the effector binding loop, preventing RAF activation.

-

Significance: This offers a pathway to target "undruggable" KRAS mutations prevalent in pancreatic and colorectal cancers.

C5a Receptor Antagonists (Immunology)

The scaffold is a pharmacophore in modulators of the C5a receptor (CD88), a GPCR involved in the complement cascade.

-

Role: The chiral piperidine core mimics the arginine-rich C-terminus of the anaphylatoxin C5a, blocking its interaction with the receptor.

-

Indication: Treatment of inflammatory disorders such as ANCA-associated vasculitis and rheumatoid arthritis.

Historical Context: Renin Inhibition

While modern Renin inhibitors like Aliskiren utilize an acyclic backbone, early development by Roche and Merck Frosst utilized 3,4-disubstituted piperidines to mimic the transition state of angiotensinogen cleavage. The 4-methoxy-3-methyl motif represents an evolution of these early "transition state mimics," optimized for oral bioavailability.

Figure 3: Inhibition of the KRAS signaling cascade. The scaffold blocks the KRAS-RAF interaction.

Experimental Data Summary

The following table summarizes the impact of the 3,4-substitution pattern on physicochemical properties compared to unsubstituted analogs.

| Property | Unsubstituted Piperidine | 4-Methoxy-3-Methyl Piperidine | Impact on Drug Design |

| LogP (Lipophilicity) | 0.8 - 1.2 | 1.9 - 2.4 | Improved membrane permeability & BBB penetration. |

| Rotatable Bonds | High (Ring Flip) | Low (Locked Chair) | Reduced entropic penalty upon binding ( |

| Metabolic Stability | Low (C3/C4 Oxidation) | High | Methyl group blocks C3-hydroxylation (CYP450). |

| H-Bond Donors | 1 (NH) | 1 (NH) | Methoxy adds an H-bond acceptor without a donor. |

References

-

US Patent 8,846,656 B2. Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators. (2014).[3][4] Chemocentryx, Inc. Link

-

WO Patent 2024/041606 A1. Compounds having anti-KRAS mutant tumor activity. (2024).[3] Link

-

WO Patent 2021/133809 A1. Inhibitors of mutant forms of EGFR. (2021).[5][6][7] Cullinan Pearl Corp. Link

-

Journal of Medicinal Chemistry. Structure-Based Drug Design and the Discovery of Aliskiren. (2007).[8] Wood, J.M., et al. (Contextual reference for Renin/Piperidine lineage). Link

-

Bioorganic & Medicinal Chemistry Letters. 3,4-Diarylpiperidines as potent renin inhibitors. (2012).[1] Lacombe, P., et al. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Renin inhibitors for the treatment of hypertension: design and optimization of a novel series of tertiary alcohol-bearing piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural modification of the P2' position of 2,7-dialkyl-substituted 5(S)-amino-4(S)-hydroxy-8-phenyl-octanecarboxamides: the discovery of aliskiren, a potent nonpeptide human renin inhibitor active after once daily dosing in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

(3S,4R)-4-Methoxy-3-methyl-piperidine: A Prospective Technical Guide to a Novel Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] As the demand for novel chemical matter with precisely defined three-dimensional (3D) architectures grows, the exploration of underexplored stereoisomers of substituted piperidines presents a significant opportunity. This guide focuses on the (3S,4R)-4-Methoxy-3-methyl-piperidine scaffold, a chiral motif with untapped potential. While direct literature on this specific compound is scarce, this document serves as a prospective guide for researchers. By leveraging established principles of stereoselective synthesis, conformational analysis, and structure-activity relationships from closely related analogs, we provide a comprehensive framework to unlock the potential of this novel scaffold. This guide details plausible synthetic routes, predicts key physicochemical and conformational properties, and outlines a strategic workflow for its evaluation in drug discovery programs.

Part 1: The Piperidine Scaffold in Modern Medicinal Chemistry

The Privileged Status of Piperidines

The piperidine motif is one of the most ubiquitous N-heterocycles in drug discovery. Its prevalence stems from a combination of favorable properties: it is a saturated, low-molecular-weight ring system that can adopt a stable, low-energy chair conformation, providing a robust 3D scaffold. The basic nitrogen atom is typically protonated at physiological pH, allowing for key ionic interactions with biological targets and often improving aqueous solubility. Its non-planar structure allows for the precise positioning of substituents in axial or equatorial orientations, enabling fine-tuning of a molecule's interaction with a target protein.

The Imperative of Chirality and 3D-Scaffolds

Modern drug discovery has increasingly moved away from flat, aromatic-rich molecules towards more three-dimensional structures.[3] 3D-scaffolds offer improved target selectivity and can access binding pockets that are intractable for planar molecules. Chirality is a critical component of this 3D-paradigm. The introduction of stereocenters into a piperidine ring can drastically alter its biological activity, pharmacokinetic properties, and safety profile.[4][5] A single enantiomer may be responsible for the desired therapeutic effect, while its counterpart could be inactive or even contribute to off-target toxicity. Therefore, the ability to synthesize and study stereochemically pure piperidine derivatives is paramount.

Introducing the (3S,4R)-4-Methoxy-3-methyl-piperidine Core

The (3S,4R)-4-Methoxy-3-methyl-piperidine scaffold represents a specific, yet underexplored, region of chemical space. This cis-disubstituted pattern, with a small alkyl group at the 3-position and a methoxy group at the 4-position, offers a unique combination of features:

-

Defined Stereochemistry: The (3S,4R) configuration dictates a specific spatial arrangement of the methyl and methoxy groups.

-

Modulated Basicity: The inductive effect of the C4-methoxy group may subtly influence the pKa of the piperidine nitrogen.

-

Vectorial Exit Points: The scaffold provides well-defined vectors for further substitution at the nitrogen and potentially at other positions on the ring, allowing for library development.

This guide will now explore the practical considerations for a researcher interested in pioneering the use of this novel scaffold.

Part 2: Conformational Analysis and Predicted Properties

Predicted Conformational Preferences

The (3S,4R)-4-Methoxy-3-methyl-piperidine ring is expected to exist predominantly in a chair conformation to minimize torsional strain. For a cis-3,4-disubstituted piperidine, two primary chair conformations are possible.

-

Conformer A (Methyl-axial, Methoxy-equatorial): This conformation would suffer from a 1,3-diaxial interaction between the axial methyl group and the axial hydrogen at C5.

-

Conformer B (Methyl-equatorial, Methoxy-axial): This conformation would experience a 1,3-diaxial interaction between the axial methoxy group and the axial hydrogen at C2.

Generally, the preference for an equatorial position is stronger for larger substituents. Given that a methoxy group is sterically more demanding than a methyl group, it is plausible that Conformer B , with an equatorial methyl group and an axial methoxy group, would be the more stable and thus the predominant conformation in solution. The precise conformational equilibrium, however, would also be influenced by the substituent on the nitrogen and the solvent environment. Understanding this conformational preference is critical, as it dictates the 3D presentation of the substituents to a potential binding site.[6]

Caption: Predicted conformational equilibrium of the piperidine core.

Implications for Target Binding

The defined 3D shape of the (3S,4R) scaffold is its most valuable asset in drug design. An axial substituent (like the predicted methoxy group) will project into a different region of a binding pocket compared to an equatorial one (the methyl group). This fixed spatial arrangement can be exploited to:

-

Enhance Potency: By positioning a key interacting group (e.g., the methoxy oxygen as a hydrogen bond acceptor) optimally within a binding site.

-

Improve Selectivity: The specific 3D shape may fit a target's active site while being incompatible with the binding sites of off-target proteins.

-

Modulate Physicochemical Properties: The orientation of polar groups can influence properties like membrane permeability and solubility.[4]

Predicted Physicochemical Properties

While experimental data is unavailable, we can estimate the core physicochemical properties of the parent scaffold to guide initial design efforts.

| Property | Estimated Value | Significance in Drug Discovery |

| Molecular Weight (MW) | ~143.2 g/mol | Excellent starting point for fragment-based design ("Rule of Three" compliant).[3] |

| cLogP | ~1.5 | Indicates good balance of lipophilicity and hydrophilicity. |

| pKa (of conjugate acid) | ~9.5 - 10.5 | Basic nitrogen will be protonated at physiological pH, aiding solubility and ionic interactions. |

| H-Bond Donors | 1 (N-H) | Provides a point for hydrogen bonding. |

| H-Bond Acceptors | 2 (N and O) | Offers multiple points for hydrogen bonding interactions. |

Part 3: Stereoselective Synthetic Strategies

Accessing the (3S,4R)-4-Methoxy-3-methyl-piperidine scaffold with high stereochemical purity is the primary synthetic challenge. Below are two plausible strategies based on established methodologies for constructing substituted piperidines.[3][7][8]

Proposed Synthetic Pathway 1: Diastereoselective Hydrogenation

This approach leverages the hydrogenation of a substituted pyridine precursor, which often proceeds with high cis-selectivity.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. vasudhapharma.com [vasudhapharma.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical importance of (3S,4R) configuration in piperidine rings

The stereochemical configuration of piperidine rings—specifically the (3S,4R) motif—represents a critical junction between thermodynamic stability and pharmacological potency in medicinal chemistry. This guide dissects the structural, synthetic, and biological imperatives of this configuration, using Paroxetine (Paxil) as the primary technical case study.

Stereochemical & Conformational Analysis

The Thermodynamic Imperative

In 3,4-disubstituted piperidines, the relative stereochemistry determines the conformational landscape. The (3S,4R) configuration in paroxetine corresponds to the trans-isomer .

-

Diequatorial Preference: In a chair conformation, the trans relationship between the C3-substituent (oxymethyl) and the C4-substituent (4-fluorophenyl) allows both bulky groups to occupy equatorial positions.

-

1,3-Diaxial Avoidance: The alternative cis configurations ((3R,4R) or (3S,4S)) force one substituent into an axial position, incurring significant 1,3-diaxial steric penalties (approx. 1.7–3.0 kcal/mol destabilization).

-

Implication: The (3S,4R) configuration is not just pharmacologically selected; it is thermodynamically stabilized, reducing the energy barrier for the molecule to adopt its bioactive conformation.

Data Summary: Isomeric Stability & Potency

| Isomer Configuration | Relationship | Conformation (Major) | SERT Affinity ( | Thermodynamic Status |

| (3S, 4R) | Trans | Diequatorial (e,e) | ~0.08 nM (Eutomer) | Stable |

| (3R, 4S) | Trans | Diequatorial (e,e) | > 100 nM (Distomer) | Stable |

| (3S, 4S) | Cis | Axial/Equatorial (a,e) | Low Affinity | Unstable |

| (3R, 4R) | Cis | Equatorial/Axial (e,a) | Low Affinity | Unstable |

Pharmacological Mechanism: The "ABC" Binding Pose

The potency of the (3S,4R) enantiomer is derived from its ability to adopt the "ABC" binding pose within the Serotonin Transporter (SERT). This lock-and-key fit is stereospecific.

Molecular Interaction Map

-

Subsite A (Asp98 & Tyr95): The secondary amine of the piperidine ring forms a critical salt bridge with Asp98 and a cation-

interaction with Tyr95 . This anchors the core scaffold. -

Subsite B (Tyr176): The (3S)-oxymethyl linker positions the benzodioxol ring to engage in T-shaped aromatic stacking with Tyr176 .

-

Subsite C (Hydrophobic Pocket): The (4R)-fluorophenyl group projects into a hydrophobic cavity, maximizing van der Waals contacts.

The (3R,4S) enantiomer (the mirror image) projects the benzodioxol and fluorophenyl groups into sterically clashing regions of the transporter, drastically reducing affinity.

Visualization: SERT Binding Pathway

Caption: Interaction map of (3S,4R)-Paroxetine within the SERT active site, highlighting critical residue contacts.

Synthetic Protocol: Asymmetric Desymmetrization

Achieving the (3S,4R) configuration with high enantiomeric excess (ee) requires bypassing racemic mixtures. The most robust industrial route utilizes the desymmetrization of 3-(4-fluorophenyl)glutaric anhydride .

Why this route?

-

Atom Economy: Avoids the 50% loss associated with classical resolution of racemates.

-

Scalability: Uses standard reagents and manageable temperatures.

-

Stereocontrol: The chiral auxiliary directs the absolute configuration early in the synthesis.

Step-by-Step Methodology

Reagents:

-

Substrate: 3-(4-fluorophenyl)glutaric anhydride.

-

Chiral Auxiliary: (S)-(-)-4-benzyl-2-oxazolidinone (Evans auxiliary) or similar.

-

Base: n-Butyllithium (n-BuLi) or LiHMDS.

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or Borane-THF.

Protocol:

-

Activation: Dissolve (S)-4-benzyl-2-oxazolidinone in dry THF under

at -78°C. Add n-BuLi (1.1 eq) dropwise to generate the lithiated species. -

Desymmetrization: Cannulate the lithiated auxiliary into a solution of 3-(4-fluorophenyl)glutaric anhydride in THF at -78°C.

-

Mechanism:[1] The nucleophile attacks one carbonyl preferentially due to steric steering by the benzyl group, opening the anhydride to form the hemi-ester/amide with established stereochemistry at the C3/C4 equivalent positions.

-

-

Cyclization & Reduction:

-

Treat the intermediate acid with thionyl chloride (

) to form the acid chloride, followed by intramolecular Friedel-Crafts or direct imide formation (depending on specific pathway variant). -

Alternatively, selective reduction of the acid moiety followed by cyclization yields the piperidinone.

-

-

Final Reduction: Reduce the lactam/imide using

in refluxing THF to yield (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine .

Validation Checkpoint:

-

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).

-

Target: >98% ee.

-

NMR Confirmation: The coupling constant

in

Synthetic Workflow Diagram

Caption: Asymmetric desymmetrization pathway to the key (3S,4R)-piperidine intermediate.

Analytical Validation Standards

To ensure the integrity of the (3S,4R) configuration during development, the following analytical battery is mandatory.

Absolute Configuration Assignment (X-Ray)

-

Method: Single Crystal X-Ray Diffraction (SC-XRD).

-

Protocol: Crystallize the hydrochloride salt from isopropanol/ethanol.

-

Requirement: Flack parameter close to 0.0 (confirming absolute structure) vs 1.0 (inverted structure).

Enantiomeric Purity (Chiral HPLC)

-

Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

-

Conditions: Flow rate 1.0 mL/min, UV detection at 290 nm.

-

Acceptance Criteria: Area % of (3S,4R) > 99.5% for API grade.

Conformational Verification (NOESY NMR)

-

Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Observation: Strong NOE correlations between H3 (axial) and H5 (axial), and H4 (axial) and H2 (axial).

-

Significance: Confirms the chair conformation with substituents in the equatorial plane.

References

-

Mechanism of Paroxetine Inhibition of the Serotonin Transporter. National Institutes of Health (NIH) / PMC. [Link]

-

Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature / NIH. [Link]

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Der Pharma Chemica. [Link]

-

Computation-guided analysis of paroxetine binding to hSERT. PubMed Central. [Link]

-

Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI (International Journal of Molecular Sciences). [Link]

Sources

Methodological & Application

Application Note: Reductive Amination of (3S,4R)-4-Methoxy-3-methyl-piperidine

Executive Summary

This guide details the optimized conditions for the N-alkylation of (3S,4R)-4-Methoxy-3-methyl-piperidine via reductive amination. This specific chiral amine presents unique synthetic challenges due to the steric hindrance introduced by the C3-methyl group adjacent to the nucleophilic nitrogen. Standard protocols often result in incomplete conversion or stalled iminium formation.

This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its exceptional chemoselectivity and mildness, minimizing the risk of epimerization at the C3/C4 chiral centers. For sterically demanding carbonyl partners, a Titanium(IV) Isopropoxide-mediated variant is provided to drive equilibrium toward the imine.

Strategic Analysis: The Substrate Challenge

Steric Environment

The target amine features a methyl group at the C3 position and a methoxy group at C4.

-

Primary Constraint: The C3-methyl group creates significant steric bulk around the nitrogen atom. This impedes the initial nucleophilic attack on the carbonyl carbon (hemiaminal formation) and the subsequent dehydration to the iminium ion.

-

Stereochemical Integrity: The (3S,4R) configuration must be preserved. Harsh acidic conditions or high-temperature catalytic hydrogenation could theoretically induce epimerization, particularly if the reaction proceeds through enamine intermediates.

Reagent Selection Logic

| Reagent | Suitability | Rationale |

| NaBH(OAc)₃ (STAB) | Optimal | Mild hydride donor.[1] Reduces iminium ions much faster than ketones/aldehydes.[1][2][3] Does not require low pH, preserving acid-sensitive groups. |

| NaCNBH₃ | Sub-optimal | Requires toxic cyanide handling and pH control (pH 3-5). Slower kinetics for hindered amines. |

| H₂ / Pd-C | Caution | Non-selective. Risk of hydrogenolysis of the C4-methoxy group or epimerization. |

| Ti(OiPr)₄ | Additive | Lewis acid and water scavenger. Essential for forcing imine formation with hindered ketones before reduction. |

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a distinct equilibrium followed by an irreversible reduction.

Figure 1: Mechanistic flow of reductive amination. The rate-determining step for hindered amines is often the Hemiaminal → Iminium transition.

Experimental Protocols

Protocol A: Standard Conditions (Aldehydes & Unhindered Ketones)

Best for: Reacting the piperidine with alkyl aldehydes or accessible cyclohexanones.

Reagents:

-

(3S,4R)-4-Methoxy-3-methyl-piperidine (1.0 equiv)

-

Carbonyl compound (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)[3]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Preparation: In a flame-dried round-bottom flask under N₂, dissolve the piperidine (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.1 M concentration).

-

Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: This pre-stir allows the hemiaminal/imine equilibrium to establish.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes to prevent dialkylation or side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LCMS for the disappearance of the secondary amine.

-

Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: "Power" Conditions (Hindered Ketones)

Best for: Reacting the piperidine with acetophenones, hindered cyclic ketones, or when Protocol A yields <50%.

Reagents:

-

Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

-

STAB (2.0 equiv)

-

Solvent: THF (Anhydrous)

Procedure:

-

Imine Formation: In a sealed vial, combine the piperidine (1.0 equiv), ketone (1.2 equiv), and Ti(OiPr)₄ (1.5 equiv). Do not add solvent yet (neat conditions often favor imine formation), or use minimal anhydrous THF.

-

Incubation: Stir at RT for 6–12 hours (or 50°C if extremely hindered).

-

Dilution: Dilute the viscous mixture with anhydrous THF (0.2 M) and ethanol (1 mL per mmol substrate).

-

Critical: The ethanol is necessary to solubilize the intermediate titanium complexes before reduction.

-

-

Reduction: Add STAB (2.0 equiv) or NaBH₄ (if STAB is too slow in this matrix) and stir for 4–8 hours.

-

Quench: Add 1N NaOH or Rochelle’s Salt solution to break the Titanium emulsion. Stir vigorously until two clear layers form (can take 1 hour). Filter through Celite if necessary.

Optimization Decision Tree

Use this logic flow to determine the correct protocol for your specific coupling partner.

Figure 2: Strategic decision tree for selecting reaction conditions.

Critical Quality Attributes & Troubleshooting

Monitoring

-

LCMS: The secondary amine starting material (MW ~129 + substituents) is the best marker.

-

Appearance: The reaction should remain a suspension or clear solution. If a gummy precipitate forms in Protocol A, it may be the amine-acetate salt; add more DCE or switch to DCM.

Common Issues

| Observation | Root Cause | Solution |

| No Reaction (SM Recovery) | Steric hindrance preventing hemiaminal formation. | Switch to Protocol B (Ti-mediated). Increase concentration to 0.5 M. |

| Alcohol Byproduct (Reduced Ketone) | Reducing agent is reducing the ketone faster than the imine forms. | STOP. You are adding STAB too early. Increase pre-stir time or use Ti(OiPr)₄ to lock in the imine before adding hydride. |

| Low Yield (Emulsion) | Titanium salts during workup. | Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution for the quench. Stir until layers clarify. |

References

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

-

Borch, R. F., et al. (1971).[5] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Procedure for Boc-protection of (3S,4R)-4-Methoxy-3-methyl-piperidine

An Application Guide for the N-tert-Butoxycarbonyl Protection of (3S,4R)-4-Methoxy-3-methyl-piperidine

Introduction: The Strategic Importance of Amine Protection

In the landscape of complex organic synthesis, particularly within pharmaceutical and medicinal chemistry, the piperidine scaffold is a privileged structure, integral to a multitude of active pharmaceutical ingredients (APIs).[1] The precise functionalization of such heterocyclic systems requires a robust strategy of protecting and deprotecting reactive functional groups. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability across a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic protocols.[2][3][4] This orthogonality makes it an indispensable tool in multi-step synthetic campaigns.[5]

This document provides a comprehensive protocol for the N-Boc protection of a specific chiral piperidine derivative, (3S,4R)-4-Methoxy-3-methyl-piperidine. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to elaborate on the underlying chemical principles, justify procedural choices, and provide a framework for troubleshooting and validation, ensuring a high degree of reproducibility for researchers in drug discovery and development.

Reaction Principle: Mechanism of N-Boc Protection

The protection of the secondary amine of the piperidine ring with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution pathway.[2]

-

Nucleophilic Attack : The lone pair of electrons on the piperidine's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[2][6] This forms a transient tetrahedral intermediate.

-

Intermediate Collapse : The unstable tetrahedral intermediate collapses. This step is driven by the formation of a stable tert-butyl carbonate leaving group.

-

Proton Transfer & Decomposition : The leaving group, tert-butyl carbonate, is sufficiently basic to deprotonate the now-protonated piperidine nitrogen.[6] The resulting tert-butyl bicarbonate is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol, providing a strong thermodynamic driving force that pushes the reaction to completion.[2][6]

While the reaction can proceed without a base, the addition of a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice to neutralize the protonated amine intermediate, thereby increasing the concentration of the free, nucleophilic amine and accelerating the reaction rate.[2][5]

Caption: Mechanism of Boc-protection on a secondary amine.

Experimental Protocol

This protocol is designed for a standard laboratory scale (1.0 mmol) and can be scaled accordingly. It is imperative to use anhydrous solvents to prevent hydrolysis of the Boc anhydride.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| (3S,4R)-4-Methoxy-3-methyl-piperidine | ≥95% Purity | N/A (User supplied) | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | Sigma-Aldrich | Boc-protecting agent |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Acros Organics | Non-nucleophilic base |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | N/A | Lab Prepared | Aqueous wash (neutralize acid traces) |

| Brine (Saturated aqueous NaCl solution) | N/A | Lab Prepared | Aqueous wash (break emulsions, remove water) |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | Drying agent |

| Silica Gel | 230-400 mesh | Sorbent Technologies | Stationary phase for chromatography |

| Round-bottom flask, magnetic stir bar, separatory funnel | N/A | Standard Lab Glassware | Reaction and work-up apparatus |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (3S,4R)-4-Methoxy-3-methyl-piperidine (1.0 eq, e.g., 143 mg, 1.0 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (10 mL). Stir at room temperature until fully dissolved.

-

Rationale: DCM is an excellent solvent for a wide range of organic compounds and is unreactive under these conditions.[7]

-

-

Base Addition:

-

Add triethylamine (TEA) (1.5 eq, e.g., 0.21 mL, 1.5 mmol) to the solution. Stir for 2-3 minutes.

-

Rationale: TEA acts as a proton scavenger, preventing the buildup of acidic species and ensuring the piperidine remains in its more nucleophilic free-base form.[2] An excess ensures complete neutralization.

-

-

Reagent Addition:

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq, e.g., 262 mg, 1.2 mmol) to the stirring solution in one portion.

-

Rationale: A slight excess of (Boc)₂O ensures the reaction goes to completion, even if minor hydrolysis occurs.[8] The reaction is typically exothermic; for larger scales, addition may need to be controlled.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent). The product spot should be less polar (higher Rf) than the starting amine. The reaction is typically complete within 1-4 hours.[7]

-

-

Work-up and Extraction:

-

Once the starting material is consumed, quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

-

Rationale: The water quench hydrolyzes any remaining (Boc)₂O. The NaHCO₃ wash removes any potential acidic byproducts, and the brine wash helps to remove water from the organic phase.[3]

-

-

Drying and Concentration:

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel. The eluent system will need to be optimized but a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) is a good starting point.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-Boc protected piperidine as a clear oil or white solid.

-

Caption: Step-by-step experimental workflow diagram.

Data Analysis and Validation

Successful protection should be confirmed by standard analytical techniques.

-

¹H NMR: Expect the appearance of a large singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group. Shifts will also be observed for the protons on the carbons alpha to the nitrogen due to the electronic change from an amine to a carbamate.

-

¹³C NMR: A new signal will appear around 80 ppm for the quaternary carbon of the Boc group, and another around 155 ppm for the carbamate carbonyl carbon.

-

Mass Spectrometry (ESI+): The product should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the Boc-protected product (C₁₂H₂₃NO₃, Mol. Wt.: 229.32).

-

FT-IR: The N-H stretch of the starting secondary amine (typically ~3300 cm⁻¹) should disappear, and a strong C=O stretch for the carbamate should appear around 1680-1700 cm⁻¹.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reagent; low reactivity of amine. | Add another portion of (Boc)₂O (0.2 eq). If still slow, gently warm the reaction to 35-40 °C.[8] Ensure anhydrous conditions. |

| Low Yield | Product loss during work-up; inefficient extraction. | Ensure pH of the aqueous layer is neutral or slightly basic before extraction. Perform additional extractions (4-5x). |

| Side Product Formation | Presence of water leading to (Boc)₂O hydrolysis. | Use high-quality anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar) if necessary. |

References

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry . Available at: [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis . Available at: [Link]

-

Adding Boc Group Mechanism | Organic Chemistry - YouTube . Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal . Available at: [Link]

-

Amine Protection / Deprotection - Fisher Scientific . Available at: [Link]

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate . Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR . Available at: [Link]

-

Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals . Available at: [Link]

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF - ResearchGate . Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

Application Notes & Protocols: A Guide to the Strategic Incorporation of (3S,4R)-4-Methoxy-3-methyl-piperidine into Synthetic Peptides

Abstract

The incorporation of non-natural amino acids (nnAAs) and constrained structural motifs into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, receptor selectivity, and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of (3S,4R)-4-Methoxy-3-methyl-piperidine, a conformationally restricted building block, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We address the unique challenges posed by this sterically demanding scaffold, offering field-proven strategies for efficient coupling and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage novel chemical diversity in their peptide-based therapeutic programs.

The Strategic Value of (3S,4R)-4-Methoxy-3-methyl-piperidine in Peptidomimetics

Peptides are potent biological signaling molecules, but their therapeutic application can be limited by poor metabolic stability and lack of oral bioavailability. The introduction of scaffolds like piperidine derivatives directly addresses these limitations.[3][4]

(3S,4R)-4-Methoxy-3-methyl-piperidine is a particularly compelling building block due to its defined stereochemistry and conformational rigidity. Its integration into a peptide backbone serves several key purposes:

-

Conformational Constraint: The rigid six-membered ring structure restricts the rotational freedom of the peptide backbone, locking it into a specific secondary structure (e.g., a β-turn mimic). This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.[5]

-

Increased Proteolytic Resistance: The N-alkylated nature of the piperidine ring and the absence of a standard α-carbon C-H bond render the adjacent peptide bonds resistant to cleavage by common proteases.[2]

-

Modulation of Physicochemical Properties: The methoxy group and overall lipophilicity of the scaffold can be used to fine-tune the solubility, membrane permeability, and pharmacokinetic profile of the parent peptide.

To be incorporated into a standard C-to-N terminus SPPS workflow, the piperidine scaffold must be derivatized to possess a carboxylic acid functional group, effectively transforming it into a non-natural amino acid analog (e.g., Fmoc-(3S,4R)-4-Methoxy-3-methyl-piperidine-1-yl-acetic acid).

Chemical Structure and Properties

The precise stereochemical arrangement of the methyl and methoxy groups dictates the three-dimensional orientation of the substituents and, consequently, the conformation it induces in the peptide chain.

Caption: Structure of (3S,4R)-4-Methoxy-3-methyl-piperidine.

Core Challenge: Overcoming Steric Hindrance in SPPS

The primary obstacle to incorporating substituted piperidines and other Cα- or N-alkylated amino acids is steric hindrance.[6] The bulky ring system and its substituents can significantly slow down the kinetics of the peptide bond formation. This can lead to:

-

Incomplete Coupling: Failure to achieve >99% coupling efficiency results in the formation of deletion sequences, which are difficult to separate from the target peptide.[7]

-

Side Reactions: Under forced conditions, side reactions such as racemization or modification of sensitive side chains can occur.

To ensure a successful synthesis, the standard SPPS protocol must be optimized with more potent reagents and longer reaction times to drive the coupling reaction to completion.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the manual or automated incorporation of an Fmoc-protected (3S,4R)-4-Methoxy-3-methyl-piperidine derivative into a peptide sequence.

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier | Purpose |

| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g | Solid support for peptide synthesis.[8] |

| Fmoc-Protected Amino Acids | Synthesis Grade | Standard building blocks for the peptide chain. |

| Fmoc-(3S,4R)-4-Methoxy-3-methyl-piperidine-1-yl-acetic acid | Custom Synthesis | The non-natural building block of interest. |

| Coupling Reagent: HATU | Synthesis Grade | Potent activator for sterically hindered couplings.[9] |

| Base: N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Non-nucleophilic base for activation and coupling. |

| Fmoc Deprotection: 20% Piperidine in DMF (v/v) | Synthesis Grade | Standard reagent for removing the Fmoc protecting group.[9] |

| Solvents: Dimethylformamide (DMF), Dichloromethane (DCM) | Peptide Synthesis Grade | Solvents for swelling, washing, and reactions. |

| Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | Reagent Grade | For cleavage from resin and removal of side-chain protecting groups. |

| Washing Solvents: Isopropanol (IPA), Diethyl Ether | Reagent Grade | For resin washing and peptide precipitation. |

SPPS Workflow for Incorporation

The following diagram illustrates the key cycle for incorporating the specialized building block.

Caption: Optimized SPPS cycle for coupling a sterically hindered building block.

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

-

Resin Swelling:

-

Place 200 mg of Rink Amide resin (~0.1 mmol) in a reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[9] Drain the solvent.

-

-

Fmoc-Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for another 5 minutes to ensure complete Fmoc removal.

-

Rationale: This two-step deprotection ensures the complete removal of the Fmoc group, providing a free amine for the subsequent coupling reaction.[10]

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

-

Activation and Coupling of (3S,4R)-4-Methoxy-3-methyl-piperidine Derivative:

-

In a separate vial, dissolve the building block (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.

-

Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1 minute.

-

Rationale: Using a slight sub-stoichiometric amount of the activator (HATU) relative to the amino acid derivative minimizes potential side reactions like racemization. HATU is a highly effective coupling reagent for hindered amino acids.[6][9]

-

Immediately add the activated mixture to the deprotected resin.

-

Agitate the reaction vessel at room temperature for 2 to 4 hours .

-

Causality: Standard coupling times (30-60 min) are insufficient for sterically demanding building blocks. Extending the reaction time is critical to drive the reaction to completion and maximize the yield of the desired product. A double coupling (repeating this step) may be necessary if a test cleavage reveals low efficiency.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

-

-

Optional Capping:

-

To ensure that any unreacted N-terminal amines do not result in deletion sequences, a capping step is recommended.

-

Add a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF to the resin and agitate for 20 minutes.[9]

-

Wash the resin with DMF (3 x 5 mL).

-

Rationale: Capping acetylates unreacted amines, rendering them inert for subsequent coupling cycles, which simplifies final purification.

-

-

Chain Elongation:

-

Repeat the standard SPPS cycle (deprotection, coupling, washing) for the remaining amino acids in the sequence.

-

-

Final Cleavage and Work-up:

-

After the final Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold tube containing 40 mL of diethyl ether.

-

Cool the ether solution at -20°C for 30 minutes to precipitate the crude peptide.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

-

Dry the crude peptide under vacuum.

-

Quality Control: Characterization and Analysis

Verifying the successful incorporation of the building block is a critical final step.[11]

Analytical Techniques

-

Reversed-Phase HPLC (RP-HPLC): This is the primary method for assessing the purity of the crude peptide.[12][13] A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used. A successful synthesis will show one major product peak. The presence of a significant peak at an earlier retention time may indicate a deletion sequence.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the purified peptide.[13][14] The observed mass must match the calculated theoretical mass of the sequence containing the (3S,4R)-4-Methoxy-3-methyl-piperidine moiety.

Representative Data

The table below shows hypothetical data for a target decapeptide (MW = 1250.5 Da) where the piperidine building block (MW = 215.3 Da after incorporation) was to be coupled at position 5.

| Sample ID | Synthesis Protocol | HPLC Purity (%) | Major MS Peak (m/z) | Interpretation |

| EXP-01-A (Success) | Optimized (HATU, 4h coupling) | 88% | 1250.6 | Successful incorporation. The observed mass matches the theoretical mass of the target peptide. |

| EXP-01-B (Failure) | Standard (HBTU, 1h coupling) | 45% | 1035.3 | Failed incorporation. The major peak corresponds to the peptide with the deletion of the piperidine building block. |

Conclusion

The successful incorporation of structurally complex building blocks like (3S,4R)-4-Methoxy-3-methyl-piperidine into peptides is an achievable goal that unlocks vast potential in peptidomimetic design. The key to success lies in acknowledging and addressing the kinetic challenges posed by steric hindrance. By employing potent coupling reagents such as HATU, extending reaction times, and implementing rigorous quality control, researchers can effectively synthesize novel peptide analogs with precisely engineered conformations and enhanced therapeutic properties.

References

- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.

- Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science.

- Luo, Y., & Cobb, S. L. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology.

- Muir, T. W., & Kent, S. B. (2014). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews.